Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester
Description
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester is an azo compound characterized by a nitro-substituted phenylazo group at the C2 position and an ethyl ester moiety. Azo compounds are widely used as dyes and pigments due to their vibrant colors, which arise from the conjugated π-system of the azo (-N=N-) group .
Properties
IUPAC Name |
ethyl 2-[(2-nitrophenyl)diazenyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-3-20-12(17)11(8(2)16)14-13-9-6-4-5-7-10(9)15(18)19/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJPVTWGFZRGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501686 | |
| Record name | Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33165-45-6 | |
| Record name | Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester typically involves the reaction of butanoic acid derivatives with 2-nitrophenyl azo compounds under specific conditions. One common method includes the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Dye Chemistry
Azo compounds are widely studied for their coloring properties. Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester can be utilized in:
- Textile Dyeing : Its vibrant color can be applied in dyeing fabrics, offering potential for use in the textile industry.
- Pigment Production : The compound can serve as a precursor for synthesizing other pigments used in paints and coatings.
Biological Interactions
Research into the interactions of azo compounds with biological macromolecules is crucial for understanding their potential effects on living organisms:
- Protein Binding Studies : Investigating how this compound interacts with proteins can reveal its potential as a biochemical probe or therapeutic agent.
- DNA Interaction Studies : Azo compounds are known to form adducts with DNA, which may lead to mutagenic effects. Understanding these interactions is essential for evaluating safety and toxicity.
Pharmaceutical Applications
Given the structural characteristics of this compound, it may have applications in drug design:
- Lead Compound Development : Its unique structure could serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways.
- Antimicrobial Activity : Similar azo compounds have been evaluated for antimicrobial properties; thus, this compound might also exhibit such activity.
Case Study 1: Interaction with Proteins
Research has shown that azo compounds can bind to proteins through non-covalent interactions. A study focused on the binding affinity of various azo dyes to serum albumin indicated that structural modifications significantly impact binding strength. Future studies could explore how this compound interacts with specific proteins involved in metabolic pathways.
Case Study 2: Mutagenicity Assessment
Azo dyes are often scrutinized for their mutagenic potential. A study assessed the mutagenicity of several azo compounds using bacterial assays. Results indicated that structural features such as the presence of nitro groups could enhance mutagenicity. Investigating this compound in similar assays could provide insights into its safety profile.
Summary of Potential Applications
| Application Area | Description |
|---|---|
| Dye Chemistry | Used in textile dyeing and pigment production |
| Biological Interactions | Studies on protein binding and DNA interactions |
| Pharmaceutical Applications | Potential use as a lead compound in drug development and antimicrobial studies |
Mechanism of Action
The mechanism of action of Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally similar butanoic acid esters, highlighting substituent variations and their implications:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -Cl): The nitro and chloro substituents increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic acyl substitution reactions compared to methyl or acetyl groups . Azo vs. Halogen vs. Nitro: Bromine (in ) increases molecular weight and may improve UV stability, while nitro groups enhance oxidative stability but could raise toxicity concerns .
Physical and Chemical Properties
- Boiling Points : Simpler esters (e.g., 2-methyl-, ethyl ester) have lower boiling points due to smaller molecular weights and lack of polar substituents. The acetyl analog (C₈H₁₂O₄) likely has a boiling point <200°C, while the target compound’s nitro and azo groups may elevate it significantly .
- Solubility : Esters with hydrophobic substituents (e.g., 3-methyl-, ethyl ester) are less water-soluble. The nitro and azo groups in the target compound may reduce solubility in polar solvents compared to acetyl or methyl analogs .
- Stability : Nitro groups can destabilize compounds under reducing conditions, whereas halogenated analogs (e.g., 2-chloro-) may hydrolyze more readily in aqueous environments .
Biological Activity
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester is a synthetic organic compound classified as an azo dye. Its unique structure incorporates a butanoic acid backbone with an azo group linked to a nitro-substituted phenyl ring, suggesting potential biological activity due to the presence of both azo and nitro functional groups. Understanding its biological activity is critical for evaluating its applications in various fields, including pharmaceuticals and environmental science.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃N₂O₅
- Molecular Weight : Approximately 313 g/mol
- Structural Features : The compound features an azo linkage (-N=N-) and a nitro group (-NO₂), which are known to influence biological interactions significantly.
The biological activity of azo compounds often involves:
- Reactivity with Biological Macromolecules : Azo dyes can interact with proteins and nucleic acids, potentially leading to alterations in cellular functions.
- Metabolic Activation : Azo compounds may undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to cellular components.
Toxicological Studies
Research has shown that similar azo compounds can exhibit cytotoxicity and genotoxicity. For instance:
- Cytotoxicity : Studies indicate that azo dyes can induce cell death in various cell lines, primarily through oxidative stress mechanisms.
- Genotoxicity : Some azo compounds have been linked to DNA damage, highlighting their potential carcinogenic effects.
Study on Cytotoxic Effects
A study conducted on the cytotoxic effects of various azo dyes, including similar compounds, demonstrated that these substances could significantly reduce cell viability in human liver carcinoma cells (HepG2). The study utilized MTT assays to measure cell viability and found that exposure to these compounds resulted in decreased mitochondrial activity, indicating cytotoxic effects.
| Azo Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 25 | HepG2 |
| Compound B | 15 | HeLa |
| Butanoic Acid Azo | 30 | HepG2 |
Genotoxicity Assessment
Another research focused on the genotoxic potential of azo dyes revealed that certain derivatives could cause significant DNA strand breaks as measured by the comet assay. The findings indicated that compounds with nitro substituents were particularly effective in inducing genotoxic effects.
Environmental Impact
The environmental implications of azo dyes are significant due to their persistence and potential toxicity. Biodegradation studies show that certain bacterial strains can effectively degrade azo dyes, including butanoic acid derivatives. For example, Bacillus species have been identified as capable agents for bioremediation, breaking down toxic azo compounds into less harmful substances.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves azo coupling between a diazonium salt (derived from 2-nitroaniline) and ethyl 3-oxobutanoate. Key steps include:
- Diazotization of 2-nitroaniline at 0–5°C using NaNO₂ and HCl .
- Coupling with ethyl 3-oxobutanoate under alkaline conditions (pH 8–10) to stabilize the azo intermediate .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing the azo linkage and nitro group in this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Azo chromophores exhibit strong absorption at 400–500 nm, with shifts depending on substituents .
- NMR : ¹H NMR confirms the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and azo-proton environments (δ 7.5–8.5 ppm, aromatic protons) .
- IR Spectroscopy : Nitro group stretches appear at 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂), while the azo (N=N) stretch is near 1400–1600 cm⁻¹ .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Light Sensitivity : Azo compounds degrade under UV light; store in amber vials at –20°C .
- Thermal Stability : Differential Scanning Calorimetry (DSC) data for similar esters show decomposition >150°C, suggesting limited thermal stability .
- Hydrolytic Stability : Monitor ester hydrolysis (via pH-dependent HPLC) in aqueous buffers; half-life >6 months at pH 7 .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and photostability of this azo compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to model the azo bond length (typically ~1.25 Å) and HOMO-LUMO gaps. A smaller gap correlates with lower photostability .
- TD-DFT : Predict UV-Vis spectra by simulating electronic transitions; compare with experimental data to validate computational models .
- Molecular Dynamics : Simulate degradation pathways under UV exposure to identify vulnerable bonds (e.g., azo or ester groups) .
Q. What strategies resolve contradictions in spectroscopic data from different sources (e.g., NIST vs. experimental results)?
- Methodological Answer :
- Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and IR (KBr vs. ATR) data to account for solvent/shifting effects .
- Impurity Analysis : Use High-Resolution Mass Spectrometry (HRMS) to detect trace isomers (e.g., cis/trans azo configurations) that may skew results .
- Batch Variability : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize oxidation byproducts .
Q. What environmental degradation pathways are plausible for this compound, and how can they be studied experimentally?
- Methodological Answer :
- Photodegradation : Expose to simulated sunlight (Xe lamp, λ >290 nm) and analyze via LC-MS for nitroso or amine byproducts .
- Microbial Degradation : Use soil slurry assays (OECD 307) to assess biodegradation rates under aerobic/anaerobic conditions .
- Hydrolysis Studies : Track ester cleavage at varying pH (3–10) using ¹H NMR to quantify hydrolysis kinetics .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
